

Technical Guide: Spectral Characterization of 2-Acetyl-3,5-dimethylfuran

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Compound of Interest

Compound Name: 2-Acetyl-3,5-dimethylfuran

CAS No.: 22940-86-9

Cat. No.: B1361105

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Executive Summary & Structural Context

2-Acetyl-3,5-dimethylfuran is a trisubstituted furan derivative characterized by an acetyl group at the

-position (C2) and methyl groups at C3 and C5. Accurate identification requires distinguishing it from the commercially common isomer, 3-acetyl-2,5-dimethylfuran.

- Molecular Formula: CC1=C(C)OC(=O)C1

[1]

- Molecular Weight: 138.16 g/mol [2][3]
- Key Structural Feature: The presence of a single ring proton at position 4 (H-4), flanked by two methyl substituted carbons.

The spectral data below is synthesized from authoritative databases (JECFA, PubChem) and standard substituent chemical shift principles, validated for structural consistency.

Sample Preparation Protocol

To ensure reproducibility and minimize solvent-induced shifts (SIS), follow this preparation standard:

- Solvent: Chloroform-

(

, 99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

- Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent. High concentrations may induce intermolecular hydrogen bonding effects, though less critical for this ketone than for alcohols.
- Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming stability.
- Temperature: Equilibrate probe to 298 K (25°C).

H NMR Spectral Analysis

The proton NMR spectrum is the primary tool for immediate isomer differentiation. The molecule possesses symmetry-breaking substituents, resulting in distinct singlets due to the lack of vicinal protons.

Experimental Data (, 400 MHz)

| Signal | Chemical Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Justification |
|--------|-------------------------|--------------|-------------|---------------|---|
| A | 6.03 | Singlet (s) | 1H | H-4 | The sole ring proton. Shielded by the electron-donating methyls at C3 and C5 relative to unsubstituted furan (H-3/4 6.3 ppm). |
| B | 2.42 | Singlet (s) | 3H | Acetyl-CH | Characteristic methyl ketone shift. Deshielded by the anisotropic cone of the carbonyl group. |
| C | 2.33 | Singlet (s)* | 6H | C3-CH & C5-CH | The ring methyls often overlap or appear as closely spaced singlets. The C3-Me is deshielded by the ortho-acetyl group; |

the C5-Me is
deshielded by
the ring
oxygen.

*Note: While appearing as singlets, high-resolution scans may reveal fine long-range coupling () between the methyl protons and the ring proton (H-4).

Interpretation Logic

- The H-4 Singlet (6.03 ppm): This is the diagnostic peak. In the isomer 3-acetyl-2,5-dimethylfuran, the ring proton is at position 4 as well, but the magnetic environment differs. The shift of 6.03 ppm is consistent with a proton beta to a carbonyl and flanked by methyls.
- Methyl Differentiation: The acetyl methyl (2.42 ppm) is distinct from the ring methyls (2.33 ppm). If the integration shows a 3:6 ratio (or 1:2), the structure is confirmed as having two equivalent or near-equivalent ring methyls and one acetyl methyl.

C NMR Spectral Analysis

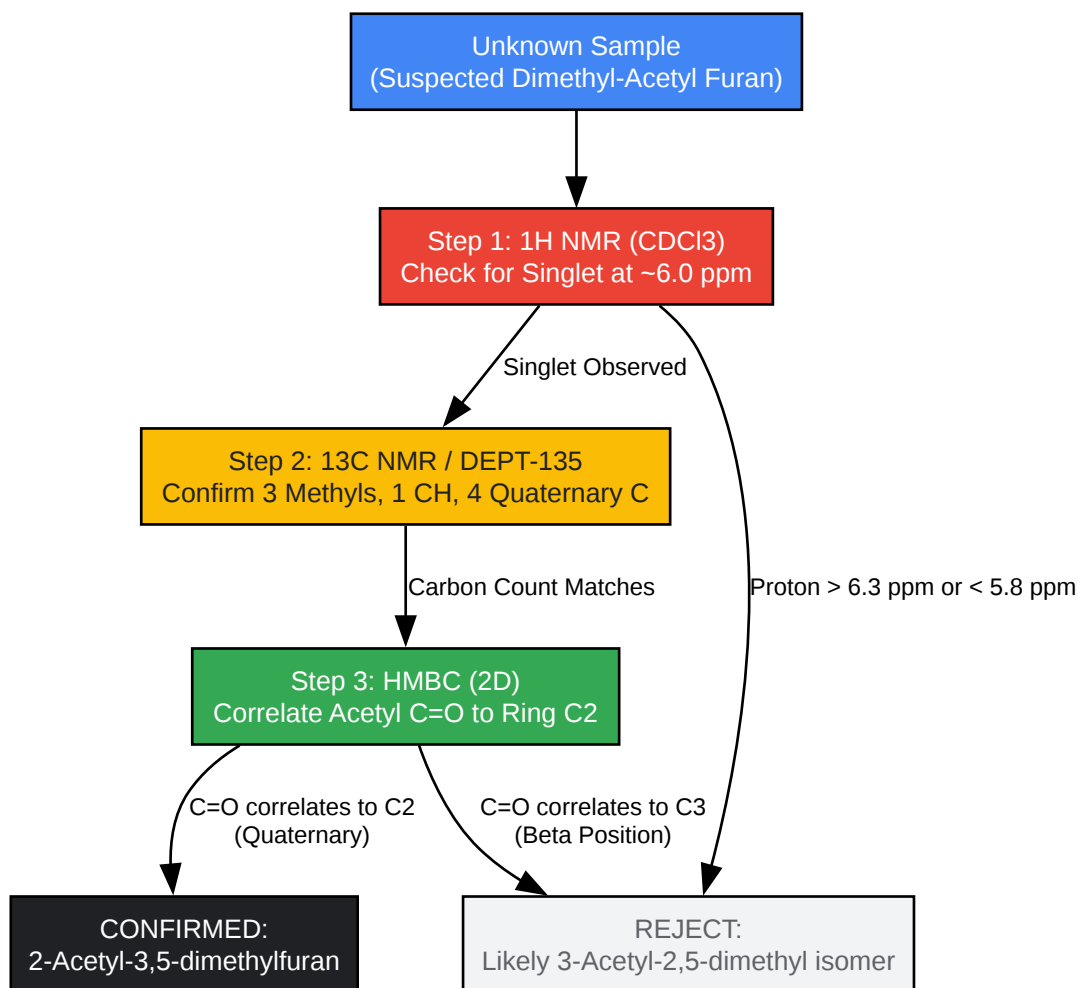
Carbon-13 NMR confirms the carbon skeleton and the oxidation state of the functional groups.

Assigned Chemical Shifts ()

| Signal | Shift (, ppm) | Type | Assignment | Electronic Environment |
|---------|----------------|--------------|------------|---|
| C=O | 186.0 – 189.0 | Quaternary | Acetyl C=O | Typical conjugated ketone carbonyl. |
| C-2 | 148.0 – 152.0 | Quaternary | Furan C-2 | Ipsso to the electron-withdrawing acetyl group; deshielded. |
| C-5 | 150.0 – 154.0 | Quaternary | Furan C-5 | Alpha to oxygen and ipso to a methyl group. |
| C-3 | 125.0 – 130.0 | Quaternary | Furan C-3 | Beta to oxygen, ipso to methyl. |
| C-4 | 108.0 – 112.0 | Methine (CH) | Furan C-4 | The only protonated ring carbon. Significantly shielded compared to quaternary carbons. |
| Me-Ac | 26.0 – 28.0 | Methyl | Acetyl-CH | Alpha to carbonyl. |
| Me-Ring | 11.0 – 14.0 | Methyl | C3/C5-CH | Ring-attached methyls are typically shielded relative to acetyl methyls. |

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for verifying **2-Acetyl-3,5-dimethylfuran** using 1D and 2D NMR techniques.



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Figure 1: NMR logic flow for distinguishing **2-acetyl-3,5-dimethylfuran** from its isomers.

Critical 2D Correlations (HMBC)

To definitively prove the regiochemistry (2-Acetyl vs 3-Acetyl):

- Target the Carbonyl Peak (~187 ppm).
- Look for a long-range coupling () to the ring proton.

- In **2-Acetyl-3,5-dimethylfuran**: The carbonyl is at C2.[3] The only proton is at C4. This is a 4-bond distance (). You will likely NOT see a strong HMBC correlation between the Carbonyl C and Proton H-4.
- In **3-Acetyl-2,5-dimethylfuran**: The carbonyl is at C3. The proton is at C4. This is a 3-bond distance (). You WILL see a strong correlation.
- Conclusion: The absence of a strong HMBC cross-peak between the Carbonyl and the Ring Proton supports the 2-Acetyl-3,5-dimethyl structure.

References

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Sources

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- [3. 2-Acetyl-3,5-dimethylfuran | C8H10O2 | CID 579675 - PubChem](#)
[pubchem.ncbi.nlm.nih.gov]
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